molecular formula C12H19NO3S B12217571 3-Methyl-4-(pentyloxy)benzenesulfonamide

3-Methyl-4-(pentyloxy)benzenesulfonamide

Cat. No.: B12217571
M. Wt: 257.35 g/mol
InChI Key: IEKPDWRLKQWWHZ-UHFFFAOYSA-N
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Description

3-Methyl-4-(pentyloxy)benzenesulfonamide is an organic compound with the molecular formula C12H19NO3S. It is a derivative of benzenesulfonamide, featuring a methyl group at the 3-position and a pentyloxy group at the 4-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pentyloxy)benzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the pentyloxy group. One common method involves the following steps:

    Sulfonation: The starting material, 3-methylphenol, is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: The sulfonated intermediate is then alkylated with 1-bromopentane in the presence of a base such as potassium carbonate to introduce the pentyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pentyloxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

3-Methyl-4-(pentyloxy)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pentyloxy)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a sulfonamide derivative, it may inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial activity and enzyme regulation .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Lacks the pentyloxy group, making it less hydrophobic.

    4-Pentyloxybenzenesulfonamide: Lacks the methyl group, affecting its steric and electronic properties.

    3-Methylbenzenesulfonamide: Lacks the pentyloxy group, resulting in different solubility and reactivity.

Uniqueness

3-Methyl-4-(pentyloxy)benzenesulfonamide is unique due to the presence of both the methyl and pentyloxy groups, which confer specific steric and electronic properties. These properties can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

3-methyl-4-pentoxybenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-3-4-5-8-16-12-7-6-11(9-10(12)2)17(13,14)15/h6-7,9H,3-5,8H2,1-2H3,(H2,13,14,15)

InChI Key

IEKPDWRLKQWWHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N)C

Origin of Product

United States

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